molecular formula C13H9NO3 B11880336 7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 61059-74-3

7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11880336
CAS No.: 61059-74-3
M. Wt: 227.21 g/mol
InChI Key: FIZYJWOUHKZOSN-UHFFFAOYSA-N
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Description

7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural features of chromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-hydroxycoumarin with pyridine derivatives in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene and pyridine derivatives, such as:

Uniqueness

What sets 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE apart is its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

CAS No.

61059-74-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

7-(hydroxymethyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H9NO3/c15-7-8-3-4-11-10(6-8)12(16)9-2-1-5-14-13(9)17-11/h1-6,15H,7H2

InChI Key

FIZYJWOUHKZOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CO

Origin of Product

United States

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